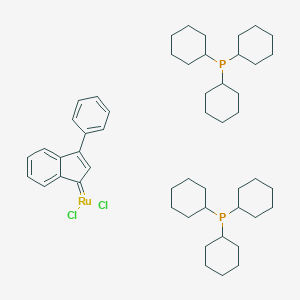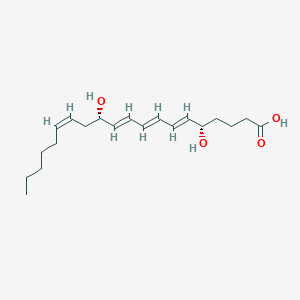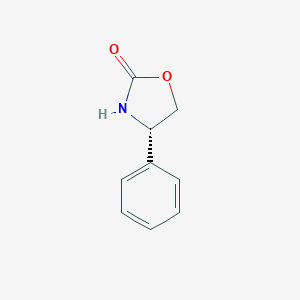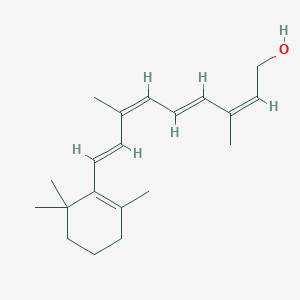
Guanosine, 6-O-ethyl-
Übersicht
Beschreibung
Guanosine, 6-O-ethyl- is a derivative of guanine . Guanine is a purine base that plays a crucial role in various biochemical processes such as the synthesis of nucleic acids and proteins, photosynthesis, muscle contraction, and intracellular signal transduction .
Synthesis Analysis
The synthesis of guanosine and its derivatives involves complex biochemical processes. Guanosine nucleotides are end-products of purine nucleotide biosynthesis and they interconvert with each other through several reactions inside the cell . Especially, GMP acts as a precursor for the synthesis of GDP and GTP .Molecular Structure Analysis
The molecular formula of Guanosine, 6-O-ethyl- is C12H17N5O5. It is a guanine derivative attached to a ribose ring . Guanosine can be phosphorylated to become GMP (guanosine monophosphate), cGMP (cyclic guanosine monophosphate), GDP (guanosine diphosphate), and GTP (guanosine triphosphate), which are factors in signal transduction pathways .Chemical Reactions Analysis
Guanosine and its derivatives participate in various chemical reactions. They are end-products of purine nucleotide biosynthesis and can interconvert with each other through several reactions inside the cell . For instance, GMP acts as a precursor for the synthesis of GDP and GTP .Physical And Chemical Properties Analysis
Guanosine is a white, crystalline powder with no odor and a mild saline taste . It is very soluble in acetic acid, slightly soluble in water, and insoluble in ethanol, diethyl ether, benzene, and chloroform .Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent in Ischemic Stroke
Guanosine: has been identified as a potent neuromodulator with neurotrophic and regenerative properties in neurological disorders. Particularly in ischemic stroke, guanosine is released to the extracellular milieu, where its concentration substantially increases. It has been shown to counteract destructive events such as glutaminergic excitotoxicity, reactive oxygen and nitrogen species production, and to mitigate neuroinflammation. Guanosine also regulates post-translational processing and activates prosurvival molecular pathways including PI3K/Akt and MEK/ERK .
Cutaneous Wound Healing
Studies have shown that Guanosine and its structural analogs extracted from chick early amniotic fluid promote cutaneous wound healing. These components have been tested in cell scratch and trans-well migration assays to validate the accurate dosage and assessed via topical administration on the skin of murine model wounds. The findings support the healing properties of guanosine and deoxyinosine isolated from chick early amniotic fluid .
Modulation of Purinergic Signaling
Guanosine is a part of the guanine-based purinergic system and has emerged as a novel neuroprotectant and neuromodulator in CNS disorders. It plays a significant role in the modulation of purinergic signaling, which is crucial for various physiological processes in the central nervous system .
Anti-inflammatory Effects
The anti-inflammatory effects of Guanosine are notable, especially in the context of neuroinflammation associated with CNS disorders. It has been observed to decrease proinflammatory events and stimulate neuroregeneration through the release of neurotrophic factors .
Regulation of Molecular Signaling Pathways
Guanosine’s interaction with adenosine receptors, potassium channels, and excitatory amino acid transporters leads to the activation of several molecular signaling pathways that are vital for cell survival and function. This includes pathways like PI3K/Akt and MEK/ERK, which are involved in cell growth, survival, and differentiation .
Therapeutic Potential in CNS Disorders
The therapeutic potential of Guanosine in CNS disorders is being explored due to its neuroprotective, neuromodulatory, and regenerative properties. It asserts its effects via interplay with various receptors and channels, and by activating molecular pathways that promote cell survival and neuroregeneration .
Wirkmechanismus
Target of Action
Guanosine, a purine nucleoside, is known to interact with several targets in the body. Its primary targets include the adenosine receptors , specifically the A1 and A2A receptors . These receptors are part of the G-protein-coupled receptors (GPCRs) family and play a crucial role in various physiological processes .
Mode of Action
Guanosine interacts with its targets, primarily the adenosine receptors, to mediate several cellular processes. It has been shown that the effects of guanosine on cell proliferation are dependent on the increase in cyclic AMP (cAMP) levels . Moreover, guanosine’s interaction with GPCR heteromerization and its effects on adenosine A1R-A2AR heteromers could open new therapeutic approaches toward purinergic signaling .
Biochemical Pathways
Guanosine is involved in several biochemical pathways. It is necessary for the maintenance of important intracellular processes such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins . Guanosine also modulates glutamate uptake, decreases the production of reactive oxygen species (ROS), improves mitochondrial function, and presents anti-inflammatory properties .
Pharmacokinetics
The pharmacokinetics of guanosine involves its absorption, distribution, metabolism, and excretion (ADME). Guanosine is rapidly cleared from the blood and transferred to tissues after administration . The mean plasma half-lives at the α and β phases were found to be approximately 0.091 and 6.86 hours, respectively . Most of the drug metabolism is achieved by glucuronidation .
Result of Action
Guanosine exerts protective effects in several models of neurotoxicity or neurological disorders. It acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival . It also presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . Furthermore, guanosine treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive, and motor function .
Action Environment
The action of guanosine can be influenced by various environmental factors. For instance, it is released in the brain under physiological conditions and even more during pathological events, reducing neuroinflammation, oxidative stress, and excitotoxicity . The neurobiological properties of guanosine seem to involve the activation of several intracellular signaling pathways and a close interaction with the adenosinergic system .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-ethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMNBCLMSGJHTI-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960304 | |
| Record name | 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine, 6-O-ethyl- | |
CAS RN |
39708-01-5 | |
| Record name | Guanosine, 6-O-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039708015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)




![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)



![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)



